Molecular Weight Reduction vs. 3,7-Dimethyl Analog Confers Favorable Oral Bioavailability Potential
The target compound (MW 389.5 g/mol) is 28.0 g/mol lighter than its closest commercially available 3,7-dimethyl analog, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide (MW 417.5 g/mol) [1]. Both compounds feature the same diphenylpropanamide side chain, but the presence of an additional methyl group at position 3 in the comparator increases molecular weight and steric bulk without confirmed compensatory potency gain [2].
| Evidence Dimension | Molecular weight (MW) as a predictor of passive permeability and oral absorption |
|---|---|
| Target Compound Data | 389.5 g/mol |
| Comparator Or Baseline | N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide: 417.5 g/mol |
| Quantified Difference | ΔMW = 28.0 g/mol (6.7% reduction) |
| Conditions | Computed values from PubChem; MW is a key physicochemical parameter in Lipinski's Rule of Five for oral drug-likeness |
Why This Matters
Lower molecular weight within the thiazolo[3,2-a]pyrimidine series is generally associated with improved passive membrane permeability and oral absorption potential, making the target compound a more favorable starting point for lead optimization programs targeting oral administration.
- [1] PubChem. Compound Summary for CID 16933465, N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Wichmann J, Adam G, Kolczewski S, Mutel V, Woltering T. Structure-activity relationships of substituted 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists. Bioorg Med Chem Lett. 1999 Jun 7;9(11):1573-6. doi:10.1016/s0960-894x(99)00227-9. PMID: 10386938. View Source
